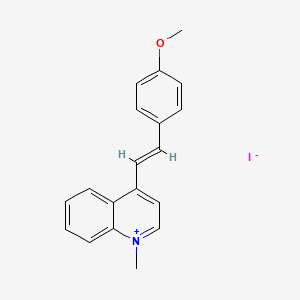

4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide

CAS No.:

Cat. No.: VC17284306

Molecular Formula: C19H18INO

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18INO |

|---|---|

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide |

| Standard InChI | InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7+; |

| Standard InChI Key | KBCWEXAFMMQCAN-HCUGZAAXSA-M |

| Isomeric SMILES | C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |

| Canonical SMILES | C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 1-methylquinolinium core, where the nitrogen atom is quaternized with a methyl group, conferring a permanent positive charge. At the 4-position of the quinoline ring, a methoxystyryl substituent (C₆H₄-OCH₃-CH=CH-) is attached, contributing to its planar, conjugated system. The iodide counterion balances the charge, enhancing solubility in polar solvents .

Key Structural Features:

-

Quinolinium Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, methylated at position 1.

-

Methoxystyryl Group: A styrene derivative with a methoxy substituent at the para position, enabling π-π interactions with biological targets.

-

Iodide Counterion: Stabilizes the cationic quinolinium moiety and modulates solubility .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~415.26 g/mol (Calculated) | |

| Melting Point | Not Reported | – |

| Solubility | Polar solvents (e.g., DMSO) | |

| Stability | Hygroscopic; store at RT |

The absence of melting point data underscores the need for further characterization.

Synthesis and Optimization

Synthetic Pathways

The primary route involves a nucleophilic substitution reaction:

-

Reactants: 4-Methoxystyryl bromide and 1-methylquinoline.

-

Conditions: Conducted in sulfolane or dimethylformamide (DMF) with a base (e.g., K₂CO₃) at 50–80°C for 12–24 hours.

-

Mechanism: The bromide leaving group is displaced by the quinoline’s nitrogen, forming the quaternary ammonium center.

Reaction Equation:

Purification and Yield

Crude product is precipitated using anhydrous ether, followed by recrystallization from ethanol/water mixtures. Reported yields exceed 85%, though purity assessments via HPLC are advised .

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including MRSA and VRE, with minimum inhibitory concentrations (MICs) comparable to clinical antibiotics like vancomycin .

Mechanistic Insights:

-

FtsZ Inhibition: Disrupts GTPase activity and polymerization of FtsZ, a protein critical for bacterial cell division .

-

Membrane Disruption: Electrostatic interactions with microbial membranes facilitate iodine release, inducing oxidative damage.

Structure-Activity Relationships (SAR)

Modifications to the quinolinium scaffold significantly impact bioactivity:

| Derivative | Structural Change | Effect on Activity |

|---|---|---|

| 2-(4-Methoxystyryl)-1-MeQn | Substituent at position 2 | Reduced antimicrobial potency |

| 5-Amino-1-MeQn | Amino group at position 5 | Improved solubility |

The 4-methoxystyryl group optimizes membrane penetration and target binding, underscoring its importance .

| Hazard | Precaution |

|---|---|

| H302 (Oral toxicity) | Avoid ingestion |

| H315 (Skin irritation) | Use gloves |

| H319 (Eye irritation) | Wear goggles |

Storage at room temperature in airtight containers is recommended .

Comparative Analysis with Analogues

Quinolinium derivatives share structural motifs but differ in functionalization:

| Compound | Key Feature | Application |

|---|---|---|

| 4-(Ethoxycarbonyl)-1-MeQn | Ethoxycarbonyl group | Fluorescent probes |

| 4-Methyl-1-propylquinolinium | Propyl chain | Antimicrobial research |

The target compound’s methoxy group enhances bioavailability compared to ethyl or propyl derivatives .

Future Directions

Further research should prioritize:

-

In Vivo Toxicity Studies: Assess pharmacokinetics and safety profiles.

-

Resistance Mitigation: Evaluate propensity to induce bacterial resistance.

-

Formulation Development: Enhance stability and delivery via nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume